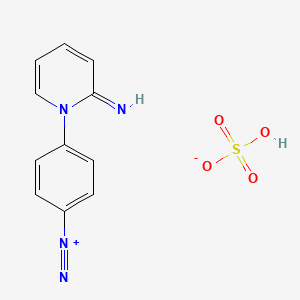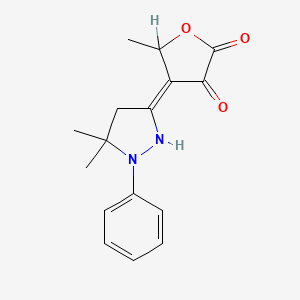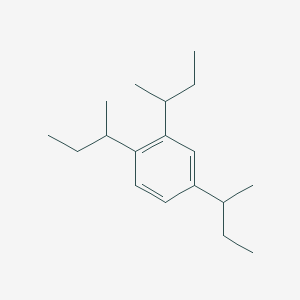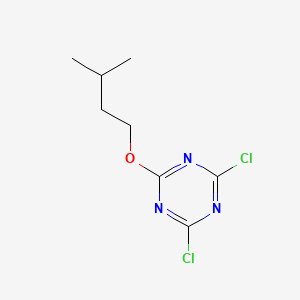![molecular formula C14H22BrNO B14590413 4-[1-[2-(Methylamino)ethyl]cyclopentyl]phenol;hydrobromide CAS No. 61321-54-8](/img/structure/B14590413.png)
4-[1-[2-(Methylamino)ethyl]cyclopentyl]phenol;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-[2-(Methylamino)ethyl]cyclopentyl]phenol;hydrobromide is a complex organic compound with a unique structure that includes a cyclopentyl ring, a phenol group, and a methylaminoethyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-[2-(Methylamino)ethyl]cyclopentyl]phenol;hydrobromide typically involves multiple steps, starting with the preparation of the cyclopentyl ring and the phenol group. The methylaminoethyl side chain is then introduced through a series of reactions, including alkylation and amination. The final step involves the formation of the hydrobromide salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow synthesis, automated control systems, and rigorous quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-[1-[2-(Methylamino)ethyl]cyclopentyl]phenol;hydrobromide can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the cyclopentyl ring or the phenol group.
Substitution: The methylaminoethyl side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the phenol group may yield quinones, while substitution reactions may introduce new functional groups to the methylaminoethyl side chain.
Wissenschaftliche Forschungsanwendungen
4-[1-[2-(Methylamino)ethyl]cyclopentyl]phenol;hydrobromide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials, pharmaceuticals, and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[1-[2-(Methylamino)ethyl]cyclopentyl]phenol;hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-[1-[2-(Methylamino)ethyl]cyclopentyl]phenol;hydrobromide include other cyclopentyl phenol derivatives and methylaminoethyl-substituted compounds. Examples include:
- 4-[1-[2-(Dimethylamino)ethyl]cyclopentyl]phenol
- 4-[1-[2-(Ethylamino)ethyl]cyclopentyl]phenol
Uniqueness
What sets this compound apart is its specific combination of functional groups and the presence of the hydrobromide salt, which enhances its stability and solubility
Eigenschaften
CAS-Nummer |
61321-54-8 |
|---|---|
Molekularformel |
C14H22BrNO |
Molekulargewicht |
300.23 g/mol |
IUPAC-Name |
4-[1-[2-(methylamino)ethyl]cyclopentyl]phenol;hydrobromide |
InChI |
InChI=1S/C14H21NO.BrH/c1-15-11-10-14(8-2-3-9-14)12-4-6-13(16)7-5-12;/h4-7,15-16H,2-3,8-11H2,1H3;1H |
InChI-Schlüssel |
BXOJYQDTHJIDKK-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCC1(CCCC1)C2=CC=C(C=C2)O.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phosphonium, tributyl[(4-methoxyphenyl)methyl]-, bromide](/img/structure/B14590336.png)
![3-(5-Amino-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-2-yl)phenol](/img/structure/B14590348.png)

![3-[(2-Hydroxyphenyl)methylidene]-5-phenylthiophen-2-one](/img/structure/B14590367.png)

![Acetic acid--4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-ol (1/1)](/img/structure/B14590376.png)

![2-(Pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B14590391.png)

![Benzonitrile, 2-[(phenylsulfonyl)oxy]-](/img/structure/B14590405.png)


![2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-en-1-ol)](/img/structure/B14590431.png)

